4-Methyl-1,10-phenanthroline (CAS: 31301-28-7) is an asymmetric, mono-methylated derivative of the classic 1,10-phenanthroline bidentate ligand. In industrial and advanced academic procurement, it is primarily sourced for its enhanced electron-donating properties and its unique steric profile [1]. The addition of a single methyl group at the 4-position subtly increases the basicity of the nitrogen donors and lowers the redox potential of coordinated transition metals relative to the unsubstituted parent compound. Furthermore, the 4-methyl group serves as an acidic synthetic handle for lateral functionalization, making this compound a critical precursor for extended supramolecular architectures and sterically biased metallodrugs where standard 1,10-phenanthroline is chemically inert [2].
Substituting 4-methyl-1,10-phenanthroline with the cheaper, more common 1,10-phenanthroline (phen) or symmetrically substituted analogs frequently leads to process failures in both catalysis and ligand synthesis. In palladium-catalyzed reductive carbonylations, the lack of the electron-donating methyl group in generic phen results in measurably lower turnover numbers and reduced stabilization of key catalytic intermediates [1]. Synthetically, generic phenanthroline completely lacks an enolizable aliphatic proton, rendering it incapable of undergoing direct base-mediated lateral chain extensions via deprotonation[2]. Additionally, in metallodrug design, the absence of the 4-methyl steric bulk allows for unchecked, deep DNA intercalation, which alters the binding mode and abolishes the tunable minor-groove affinity specifically engineered into 4-methyl-1,10-phenanthroline complexes [3].
In the palladium-catalyzed reductive carbonylation of nitroarenes to synthesize aryl carbamates and isocyanates, the electronic properties of the phenanthroline ligand directly dictate the turnover number (TON). Comparative studies demonstrate that 4-methyl-1,10-phenanthroline achieves a TON of 5326, outperforming unsubstituted 1,10-phenanthroline (TON 4803) and even symmetric derivatives like 4,7-dimethylphenanthroline (TON 4911) [1]. The asymmetric electron donation from the single 4-methyl group balances the stabilization of the Pd center with the lability required for high catalytic turnover, outperforming other tested variants [1].
| Evidence Dimension | Catalytic Turnover Number (TON) |
| Target Compound Data | TON = 5326 |
| Comparator Or Baseline | 1,10-phenanthroline (TON = 4803) |
| Quantified Difference | 10.9% increase in catalytic turnover |
| Conditions | Pd-catalyzed reductive carbonylation of organic nitro compounds |
For industrial scale-up of phosgene-free isocyanate precursors, selecting the 4-methyl derivative directly increases catalyst longevity and product yield per mole of palladium.
The introduction of the methyl group at the 4-position significantly alters the thermodynamic basicity of the phenanthroline nitrogen donors. 4-Methyl-1,10-phenanthroline exhibits a pKa of approximately 5.49, compared to 4.84 for unsubstituted 1,10-phenanthroline . This +0.65 pKa unit increase reflects a stronger σ-donor capacity, which is critical for lowering the redox potential of coordinated metal centers and stabilizing higher oxidation states during photoredox or electrochemical cycling .
| Evidence Dimension | Aqueous pKa (Thermodynamic basicity) |
| Target Compound Data | pKa = 5.49 |
| Comparator Or Baseline | 1,10-phenanthroline (pKa = 4.84) |
| Quantified Difference | +0.65 pKa units (stronger basicity) |
| Conditions | Standard aqueous conditions at 25°C |
Procuring the 4-methyl variant is essential when a stronger electron-donating ligand is required to tune the electrochemical window of a metal complex without adding excessive steric bulk.
In the synthesis of extended molecular wires and channel-blocking metallodrugs, 4-methyl-1,10-phenanthroline serves as a uniquely reactive precursor. Treatment with lithium diisopropylamide (LDA) quantitatively deprotonates the 4-methyl group, generating a nucleophile that reacts with alkyl halides (e.g., forming 4-(m-(CH2)4-OC6H4NMe2)-phen in 85% yield) [1]. Unsubstituted 1,10-phenanthroline completely lacks this acidic aliphatic handle, meaning it cannot undergo this direct C-H functionalization[1].
| Evidence Dimension | Yield of lateral alkyl chain extension via LDA deprotonation |
| Target Compound Data | 85% yield of mono-alkylated extended ligand |
| Comparator Or Baseline | 1,10-phenanthroline (0% yield, lacks reactive methyl group) |
| Quantified Difference | Absolute synthetic enablement (85% vs 0%) |
| Conditions | LDA in THF/heptane/ethylbenzene, reacted with alkyl halides |
Buyers synthesizing extended phenanthroline architectures must procure the 4-methyl variant to utilize base-mediated C-H functionalization, avoiding costly and complex cross-coupling steps.
When coordinated to copper(II) to form chemical nucleases, the steric profile of the phenanthroline ligand dictates the DNA binding mode. Viscometry and competitive ethidium bromide emission studies reveal that the[Cu(4-methyl-1,10-phenanthroline)2]2+ complex exhibits reduced deep intercalation affinity compared to the unsubstituted[Cu(1,10-phenanthroline)2]2+ baseline [1]. Instead, the asymmetric 4-methyl substitution sterically hinders full insertion of the middle ring between base pairs, shifting the binding equilibrium toward non-covalent minor-groove interactions [1].
| Evidence Dimension | DNA binding mode and intercalative affinity |
| Target Compound Data | Reduced intercalation, enhanced minor-groove binding |
| Comparator Or Baseline | [Cu(1,10-phenanthroline)2]2+ (strong, deep intercalation) |
| Quantified Difference | Shift from deep intercalation to partial intercalation / minor-groove binding |
| Conditions | Viscometry and competitive ethidium bromide (EthBr) emission with calf thymus DNA |
For pharmaceutical researchers developing targeted metallodrugs, the 4-methyl variant provides a critical steric tuning knob to reduce off-target toxicity associated with indiscriminate deep DNA intercalation.
Due to its superior turnover number (TON = 5326) compared to unsubstituted and symmetrically substituted phenanthrolines, 4-methyl-1,10-phenanthroline is a highly efficient ligand choice for palladium-catalyzed reductive carbonylation of nitroarenes[1]. It is specifically procured for scaling up the production of aryl carbamates and isocyanates, where maximizing catalyst longevity and reaction efficiency is paramount [1].
Leveraging the acidic nature of the 4-methyl group, this compound is heavily utilized as a starting material for lateral chain extensions [2]. By employing strong bases like LDA, researchers can functionalize the methyl group to attach long alkyl chains, fluorophores, or secondary binding motifs, making it a critical building block for ruthenium- or rhenium-based channel-blocking molecular wires [2].
The enhanced σ-donicity of 4-methyl-1,10-phenanthroline (pKa 5.49 vs 4.84 for phen) makes it an excellent choice for tuning the electrochemical window of transition metal complexes . It is procured for formulating Co(II)/Co(III) or Cu(I)/Cu(II) redox mediators and photoredox catalysts where stabilizing a higher oxidation state or lowering the reduction potential is necessary for catalytic turnover .
In bioinorganic chemistry, 4-methyl-1,10-phenanthroline is selected to synthesize copper or platinum complexes with modulated DNA binding profiles [3]. The asymmetric steric bulk of the 4-methyl group prevents deep intercalation, allowing researchers to design metallointercalators that favor minor-groove binding, thereby tuning the cytotoxicity and selectivity of experimental anticancer agents [3].
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